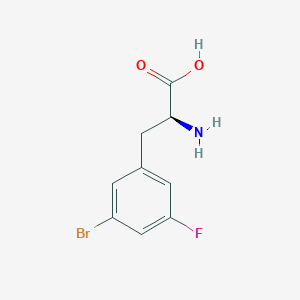

3-Bromo-5-fluoro-L-phenylalanine

Description

Significance of Unnatural Amino Acids in Contemporary Biological Research

Unnatural amino acids (UAAs) are amino acid analogues that are not among the 20 canonical protein-building blocks. Their incorporation into proteins allows for the introduction of novel chemical functionalities, providing powerful tools for probing and manipulating biological systems. chemimpex.combeilstein-journals.org This technique, known as genetic code expansion, enables researchers to site-specifically insert UAAs with unique properties, such as photo-cross-linkers, fluorescent probes, or chemically reactive handles, directly into proteins in living cells. nih.gov These bespoke amino acids serve as molecular reporters to study protein structure, function, and interactions in their native environment, and to engineer proteins with enhanced stability, novel catalytic activities, or therapeutic potential. beilstein-journals.orgnih.gov

The Strategic Role of Halogenation (Bromine and Fluorine) in Modulating Amino Acid and Peptide Properties

Halogenation, the process of replacing a hydrogen atom with a halogen (such as fluorine, chlorine, bromine, or iodine), is a key strategy for modifying the properties of amino acids and the peptides or proteins that contain them. Fluorine, being small and highly electronegative, can significantly alter the electronic properties of an amino acid's side chain, influencing its acidity, basicity, and ability to form hydrogen bonds. nih.gov This can lead to enhanced protein stability and altered enzyme activity. nih.gov The fluorine-19 (¹⁹F) nucleus is also an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy, as it is naturally abundant and absent from biological systems, providing a clear window to observe the local environment of the labeled protein. acs.org

Bromine, a larger and less electronegative halogen, also imparts significant changes. Its size can create specific steric interactions, and its presence can enhance binding affinity to protein targets. nih.gov A recent study on the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers, showed that halogenation at the meta-position (position 3) of the phenylalanine ring increased the amino acid's affinity for the transporter. nih.gov The effect was correlated with the size of the halogen, suggesting that bromo- and iodo-phenylalanines could be valuable for developing targeted cancer therapies and imaging agents. nih.gov

Overview of 3-Bromo-5-fluoro-L-phenylalanine as a Unique Non-Canonical Amino Acid Probe

This compound is a non-canonical amino acid that combines the features of both bromination and fluorination, making it a potentially powerful and versatile tool for chemical biology. Its structure is primed for dual-mode applications; the ¹⁹F atom can serve as a sensitive NMR reporter, while the bromine atom can provide steric bulk and participate in specific halogen bonding interactions to enhance binding to target proteins.

While specific research detailing the synthesis and application of this compound is not extensively published, its synthesis can be inferred from established methods for similar compounds. A likely route involves the Erlenmeyer azalactone synthesis, starting from a corresponding benzaldehyde (B42025) (in this case, 3-bromo-5-fluorobenzaldehyde) and N-acetylglycine. beilstein-journals.org This method has been successfully used to synthesize the closely related compound 3-bromo-4-fluoro-(S)-phenylalanine. beilstein-journals.org The process typically involves the formation of an azalactone intermediate, followed by asymmetric hydrogenation and enzymatic hydrolysis to yield the final, enantiomerically pure L-amino acid. beilstein-journals.org

Based on the properties of its constituent halogens, this compound holds promise as a specialized probe. Its structure suggests potential as a selective ligand for transporters like LAT1, combining the meta-bromine for affinity with the meta-fluorine for detection via ¹⁹F NMR. acs.orgnih.gov This would allow researchers to not only target specific cells but also to study the binding event and the local protein environment in detail.

Below are the known physicochemical properties for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1269807-22-8 |

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| IUPAC Name | (2S)-2-amino-3-(3-bromo-5-fluorophenyl)propanoic acid |

| SMILES Code | NC@@HC(O)=O |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| L-phenylalanine |

| 3-bromo-4-fluoro-(S)-phenylalanine |

| 3-bromo-5-fluorobenzaldehyde |

| N-acetylglycine |

| 3-Bromo-L-phenylalanine |

| 3-Iodo-L-phenylalanine |

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrFNO2 |

|---|---|

Molecular Weight |

262.08 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-bromo-5-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 |

InChI Key |

FUHSSCCQGTWFBQ-QMMMGPOBSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1F)Br)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CC(C(=O)O)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 Bromo 5 Fluoro L Phenylalanine and Its Analogs

Contemporary Chemical Synthesis Strategies

Modern organic synthesis provides a versatile toolbox for the construction of complex molecules like 3-Bromo-5-fluoro-L-phenylalanine with high stereochemical control. These methods range from catalytic enantioselective reactions to robust multicomponent strategies.

Enantioselective Synthesis via Asymmetric Phase Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective synthesis of α-amino acids. This method typically involves the α-alkylation of a protected glycine (B1666218) derivative using a chiral phase-transfer catalyst to induce stereoselectivity. While a specific application for the direct synthesis of this compound is not extensively documented in the provided literature, the general methodology has been successfully applied to analogous structures.

For instance, the enantioselective synthesis of α-halo-α-alkylmalonates has been achieved with high chemical and optical yields using this approach. rsc.org The reaction involves the alkylation of α-halomalonate esters under solid-liquid PTC conditions with a chiral cinchona alkaloid-derived catalyst, achieving up to 99% yield and 93% enantiomeric excess (ee). rsc.org This strategy's principles could be adapted for the synthesis of the target compound, likely by alkylating a suitable glycine Schiff base with 3-bromo-5-fluorobenzyl bromide in the presence of a chiral catalyst.

Table 1: Example of Asymmetric Phase-Transfer Catalysis for α-Halo-α-alkylmalonates

| Substrate | Alkylating Agent | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| Diphenylmethyl tert-butyl α-chloromalonate | Benzyl Bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 98 | 92 |

| Diphenylmethyl tert-butyl α-bromomalonate | Ethyl Iodide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99 | 93 |

Source: Organic & Biomolecular Chemistry (RSC Publishing) rsc.org

Multicomponent Reaction Approaches, including the Erlenmeyer Azlactone Synthesis

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. frontiersin.orgnih.gov The Erlenmeyer-Plöchl azlactone synthesis is a classic MCR used to prepare α-amino acids. wikipedia.orgchemeurope.com The process begins with the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640). wikipedia.orgchemeurope.com This forms an azlactone (or oxazolone), a key intermediate. uctm.edu

This methodology has been successfully applied to the synthesis of fluorinated phenylalanine analogs. beilstein-journals.org For example, a multistep Erlenmeyer azlactone synthesis was reported for a series of fluorinated α-amino acids starting from various fluorinated benzaldehydes and N-acetylglycine. beilstein-journals.org The resulting azlactone can then be converted to the desired amino acid through reductive ring cleavage. beilstein-journals.org

A relevant example is the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine, an isomer of the target compound. The process starts with the reaction of 3-bromo-4-fluorobenzaldehyde (B1265969) and N-acetylglycine to produce an α-amidocinnamic acid intermediate, which is a derivative of the azlactone. beilstein-journals.orgnih.gov

General Steps of Erlenmeyer Azlactone Synthesis:

Condensation: An aromatic aldehyde reacts with N-acetylglycine and acetic anhydride to form an azlactone. wikipedia.orgbeilstein-journals.org

Ring Opening: The azlactone ring is opened, often via hydrolysis, to yield an α-acetamido-cinnamic acid derivative. beilstein-journals.org

Reduction: The double bond is reduced to afford the N-acetyl-protected racemic amino acid.

Hydrolysis: The protecting group is removed to yield the free amino acid.

Transition-Metal-Catalyzed Asymmetric Hydrogenation Routes

To achieve high enantioselectivity in amino acid synthesis, transition-metal-catalyzed asymmetric hydrogenation is a premier strategy. This method is often coupled with the Erlenmeyer azlactone synthesis. The unsaturated α-acetamido-cinnamic acid intermediate produced from the azlactone is an ideal substrate for asymmetric hydrogenation.

In the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine, the intermediate α-amidocinnamic acid was hydrogenated using a rhodium catalyst with the ferrocene-based ligand Me-BoPhoz. beilstein-journals.orgnih.gov This catalytic step proceeded with complete conversion and yielded the N-acetyl-L-phenylalanine derivative with a high enantiomeric excess of 94% ee. beilstein-journals.orgnih.gov This demonstrates the power of combining classical MCRs with modern asymmetric catalysis to access enantiopure halogenated phenylalanines.

Table 2: Asymmetric Hydrogenation Results for a 3-Bromo-4-fluoro-phenylalanine Analog

| Substrate | Catalyst System | Conversion (%) | ee (%) |

|---|---|---|---|

| (Z)-2-acetamido-3-(3-bromo-4-fluorophenyl)acrylic acid | Rh-Me-BoPhoz | 100 | 94 |

Source: Beilstein Journal of Organic Chemistry beilstein-journals.orgnih.gov

Stereoselective Derivatization Techniques

Stereoselective derivatization is crucial for obtaining single enantiomers of amino acids. This can be achieved either by separating a racemic mixture or by using a chiral auxiliary to guide a reaction.

One common method is enzymatic kinetic resolution. Following a non-stereoselective synthesis that produces a racemic mixture of an N-acetylated amino acid, an acylase enzyme can be used for selective hydrolysis. In the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine, the N-acetylated product with 94% ee from asymmetric hydrogenation was further purified. beilstein-journals.orgnih.gov Treatment with an acylase under mild conditions (pH 8.0, 40 °C) selectively hydrolyzed the L-enantiomer's acetyl group, allowing for easy separation and yielding the final (S)-amino acid with an enantiomeric excess greater than 99%. beilstein-journals.orgnih.gov A similar enzymatic resolution using a protease from Bacillus sp. was used to separate the enantiomers of N-acetyl-2,5-difluorophenylalanine. beilstein-journals.org

Biocatalytic and Chemo-Enzymatic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often provide unparalleled stereoselectivity, making them ideal for producing chiral molecules like L-amino acids. nih.govd-nb.info

Enzyme-Mediated Synthesis Utilizing Tyrosine Phenol-Lyase (TPL)

Tyrosine phenol-lyase (TPL), a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the reversible β-elimination of L-tyrosine to phenol (B47542), pyruvate (B1213749), and ammonia (B1221849). nih.govebi.ac.uk The reverse reaction can be exploited to synthesize L-tyrosine and its analogs by reacting phenol derivatives with pyruvate and ammonia. nih.gov

This enzymatic route is highly effective for producing substituted L-tyrosine analogs. Studies have shown that TPL from Citrobacter intermedius can synthesize various halogenated L-tyrosines, including 3-bromo-L-tyrosine, from the corresponding substituted phenols. nih.gov

Furthermore, protein engineering has expanded the substrate scope of TPL. A mutant enzyme, M379A TPL from Citrobacter freundii, has been shown to be a robust catalyst for preparing L-tyrosine analogs with bulky substituents at the 3-position. nih.gov This mutant has been observed to react with 3-bromo-DL-phenylalanine, forming a quinonoid intermediate, which highlights its potential for the synthesis of complex amino acids that are not accessible with the wild-type enzyme. nih.gov

Table 3: L-Tyrosine Analogs Synthesized Using Tyrosine Phenol-Lyase (TPL)

| Product | Enzyme Source | Precursors |

|---|---|---|

| 3-Bromo-L-tyrosine | Citrobacter intermedius | 3-Bromophenol, Pyruvate, Ammonia |

| 3-Fluoro-L-tyrosine | Citrobacter intermedius | 3-Fluorophenol, Pyruvate, Ammonia |

| 3-Chloro-L-tyrosine | Citrobacter intermedius | 3-Chlorophenol, Pyruvate, Ammonia |

Source: European Journal of Biochemistry nih.gov

Phenylalanine Ammonia-Lyase (PAL) Applications in Analog Synthesis

Phenylalanine ammonia-lyase (PAL) is a key enzyme in the phenylpropanoid pathway, naturally catalyzing the deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.org This reversible reaction, under high ammonia concentrations, makes PAL a valuable biocatalyst for the enantioselective synthesis of various L-phenylalanine analogs from their corresponding cinnamic acid derivatives. frontiersin.orgnih.gov

The application of PALs for the amination of a variety of cinnamic acids has proven to be a cost-effective method for producing a range of phenylalanine analogues. frontiersin.org The enzyme's catalytic mechanism involves a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) group, which is formed spontaneously within the active site and is essential for catalysis. frontiersin.org Research has explored the use of PALs from various sources, such as Anabaena variabilis (AvPAL) and Planctomyces brasiliensis (PbPAL), for the amination of substituted cinnamic acids. frontiersin.org To enhance the scalability and reusability of the enzyme, covalent immobilization onto commercially available supports has been investigated, resulting in a heterogeneous catalyst with good recovered activity and excellent stability. frontiersin.org This immobilized enzyme has been successfully used in continuous flow systems for the synthesis of analogs like 3-methoxy-phenylalanine and 4-nitro-phenylalanine, achieving high conversions in short reaction times. frontiersin.org

However, a competing MIO-independent reaction pathway has been observed, which proceeds in a non-stereoselective manner and can lead to the formation of both L- and D-phenylalanine derivatives. nih.gov Isotopic labeling studies and mutagenesis of active-site residues suggest this alternative pathway proceeds via a stepwise E1cB elimination mechanism. nih.gov This finding is crucial for optimizing reaction conditions to favor the desired stereoselective synthesis of L-amino acid analogs.

Engineered Enzyme Systems for Site-Specific Fluorinated Amino Acid Production (e.g., Cytochrome P450)

Engineered enzyme systems, particularly cytochrome P450 monooxygenases, have emerged as powerful tools for the synthesis of fluorinated amino acids. These enzymes can catalyze regio- and stereoselective oxidations of unactivated C-H bonds under mild conditions, making them highly valuable for producing complex organic molecules. nih.gov Wild-type P450s often have limitations such as low catalytic efficiency and narrow substrate specificity, which can be overcome through protein engineering techniques like rational design and directed evolution. mdpi.com

A notable example is the engineering of cytochrome P450 enzymes to catalyze the insertion of fluoroalkyl groups into α-amino C(sp3)−H bonds. mdpi.comcaltech.edu Through directed evolution, researchers have developed P450 variants that can perform this abiological reaction with high efficiency and enantioselectivity, achieving high total turnovers and enantiomeric excess. mdpi.comcaltech.edu This biocatalytic method provides an efficient route to synthesize chiral organofluorine molecules, a structural motif prevalent in pharmaceuticals. caltech.edu The ability to tune the enantioselectivity of these enzymes through just a few mutations highlights the power of this approach for creating diverse chiral building blocks. caltech.edu

Furthermore, engineered P450s have been developed for other valuable transformations. For instance, fusion proteins of P450 TxtE with the reductase domain of CYP102A1 (P450BM3) have shown improved activity and regio-promiscuity in aromatic nitration, another important reaction for generating functionalized amino acid analogs. researchgate.net

Genetic Code Expansion for Biosynthetic Incorporation into Macromolecules

The ability to incorporate non-canonical amino acids (ncAAs) with unique chemical properties into proteins in living cells has significantly advanced our ability to study and engineer biological systems. researchgate.net This process, known as genetic code expansion, relies on the introduction of engineered bio-orthogonal translational machinery. researchgate.net

Principles of Non-Canonical Amino Acid (ncAA) Integration in Prokaryotic and Eukaryotic Cellular Systems

The central principle of ncAA integration involves repurposing a codon, most commonly the amber stop codon (UAG), to encode the desired ncAA. nih.govaddgene.orgresearchgate.net This requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair into the host cell. addgene.org The orthogonal aaRS specifically charges the suppressor tRNA with the ncAA, and the charged tRNA then delivers the ncAA to the ribosome in response to the repurposed codon in the mRNA sequence. addgene.org This allows for the site-specific incorporation of the ncAA into the growing polypeptide chain. nih.govaddgene.org

This technology has been successfully applied in both prokaryotic (e.g., E. coli) and eukaryotic (e.g., yeast, mammalian cells, zebrafish) systems. nih.govnih.govnih.gov A key challenge in eukaryotes is the often inefficient cellular uptake and incorporation of exogenously supplied ncAAs. nih.gov To address this, researchers have engineered metabolic pathways within the host cells to autonomously biosynthesize the ncAA, thereby increasing its intracellular concentration and improving incorporation efficiency. nih.gov

Strategies for Site-Specific Incorporation of this compound into Recombinant Proteins

The site-specific incorporation of this compound into recombinant proteins is achieved using the principles of genetic code expansion. This process typically involves the following steps:

Gene Mutagenesis: The gene encoding the protein of interest is mutated to introduce an amber stop codon (UAG) at the desired site for ncAA incorporation. nih.govresearchgate.net

Expression of Orthogonal Pair: A plasmid expressing an orthogonal aaRS/tRNA pair, specifically evolved or selected to recognize this compound, is introduced into the host cells. addgene.org For halogenated phenylalanine analogs, mutants of the E. coli tyrosyl-tRNA synthetase or the promiscuous PylRS mutants are potential candidates. nih.govacs.org

Supplementation with ncAA: The growth medium of the host cells is supplemented with this compound. nih.gov

Protein Expression and Incorporation: The host cell's translational machinery, now equipped with the orthogonal pair, reads through the UAG codon and incorporates this compound at the specified position, producing the full-length modified protein. nih.gov

The efficiency and fidelity of incorporation are critical. For instance, studies with p-fluoro-phenylalanine have shown that incorporation levels can be significantly higher at the programmed amber codon compared to background incorporation at phenylalanine codons, demonstrating the high specificity of this approach. researchgate.netnih.gov

Optimization of Cell-Free Protein Synthesis Systems for Modified Phenylalanine Analogs

Cell-free protein synthesis (CFPS) systems offer several advantages for incorporating ncAAs, including precise control over reaction components and the ability to bypass cellular transport mechanisms. nih.govfrontiersin.orgfrontiersin.org This is particularly beneficial for ncAAs that are poorly taken up by cells. nih.gov

Several strategies have been developed to optimize CFPS for the incorporation of modified phenylalanine analogs:

Controlling Substrate Concentration: CFPS allows for the precise control of the concentrations of both the canonical and non-canonical amino acids, which can be manipulated to favor the incorporation of the desired analog. nih.gov

Use of RF1-Deficient Strains: The use of E. coli strains deficient in Release Factor 1 (RF1), which recognizes the UAG stop codon, can significantly improve the efficiency of ncAA incorporation at amber codons. frontiersin.org

Engineering Expression Machinery: Computational methods, including codon optimization and mRNA secondary structure prediction, can be used to design DNA templates that enhance protein synthesis efficiency in CFPS systems. mdpi.com

Optimizing Reaction Components: The composition of the CFPS reaction mixture, including crowding agents and accessory proteins, can be optimized to improve protein yield. frontiersin.orgnih.gov For example, supplementing CHO cell-based CFPS with accessory proteins like GADD34 and K3L has been shown to dramatically increase protein yields. frontiersin.org

Synthetic tRNAs: Replacing the native tRNA mixture with a set of synthetic tRNAs in a purified CFPS system (like the PURE system) can enable the expansion of the genetic code to include multiple ncAAs simultaneously. frontiersin.org

Advanced Applications in Protein Engineering and Functional Structural Biology

Design and Generation of Modified Protein Variants Incorporating 3-Bromo-5-fluoro-L-phenylalanine

The introduction of this compound at specific sites within a protein is achieved through the expansion of the genetic code. rsc.org This methodology requires components that work orthogonally to the cell's natural translational machinery, meaning they function independently without cross-reacting with the endogenous components. rsc.org The core requirements are a unique codon—most commonly the amber stop codon (UAG)—an orthogonal tRNA that recognizes this codon, and an orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically charges the orthogonal tRNA with the desired ncAA. rsc.orgnih.gov

To incorporate this compound, a synthetase must be engineered to recognize it exclusively over the canonical amino acids. This is often accomplished through directed evolution of a known aaRS, such as the tyrosyl-tRNA synthetase (TyrRS) or leucyl-tRNA synthetase (LeuRS) from organisms like E. coli or Methanocaldococcus jannaschii. nih.govportlandpress.combiorxiv.org The active site of the synthetase is mutated to create a binding pocket that accommodates the specific steric and electronic features of the di-substituted phenylalanine analog. nih.govfrontiersin.org For instance, engineered PylRS mutants have shown the ability to incorporate various L-phenylalanine analogs. frontiersin.org The efficiency of this process can be enhanced by using E. coli strains that are auxotrophic for phenylalanine, which prevents competition from the natural amino acid, or by employing cell-free protein synthesis systems where the concentrations of components can be precisely controlled. nih.govnih.gov

Table 1: Methods for Incorporating Non-Canonical Amino Acids

| Method | Description | Key Components | Advantages | Reference |

|---|---|---|---|---|

| Genetic Code Expansion (In Vivo) | Site-specific incorporation in response to a reassigned codon (e.g., amber stop codon UAG). | Orthogonal aaRS/tRNA pair, engineered expression host. | Allows production of modified proteins in living cells; enables in vivo studies. | rsc.orgnih.gov |

| Auxotrophic Strains | Use of host cells unable to synthesize a specific canonical amino acid, reducing competition during ncAA incorporation. | E. coli strain deficient in phenylalanine biosynthesis pathway. | Increases incorporation efficiency of the ncAA. | nih.gov |

| Cell-Free Protein Synthesis | In vitro protein synthesis using cell lysate, allowing direct control over the concentration of all components. | Cell extract (e.g., E. coli), energy source, amino acids, ncAA. | High incorporation efficiency; rapid protein production; suitable for toxic proteins. | nih.gov |

Elucidating Protein Structure, Dynamics, and Conformational Changes

Application of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy as an Environmental and Conformational Probe

¹⁹F NMR spectroscopy is an exceptionally sensitive technique for monitoring protein structure and conformational changes. acs.org The fluorine nucleus (¹⁹F) has several advantages for NMR studies: it has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons. ucla.eduscholaris.ca Furthermore, fluorine is almost entirely absent from biological systems, providing a background-free signal. ucla.edu The ¹⁹F chemical shift is highly sensitive to the local chemical environment, making it an ideal probe for detecting subtle structural perturbations. ucla.edu

When this compound is incorporated into a protein, the fluorine atom serves as a site-specific reporter. acs.org Changes in the protein's conformation, such as those induced by ligand binding, protein-protein interactions, or unfolding, will alter the local environment of the ¹⁹F nucleus, leading to measurable changes in its chemical shift. acs.orgacs.org For example, studies using 3-fluorotyrosine (3FY) and 5-fluorotryptophan (B555192) (5FW) to label the bromodomain Brd4(1) showed well-dispersed resonances, with the seven 3FY signals spanning over 12 ppm, indicating a diverse set of local environments for the aromatic side chains. acs.org This sensitivity allows ¹⁹F NMR to be a powerful tool for fragment-based ligand discovery, where the binding of small molecules can be detected through perturbations in the ¹⁹F spectrum. acs.orgnih.gov

Table 2: Properties of the ¹⁹F Nucleus for NMR Spectroscopy

| Property | Value/Description | Significance | Reference |

|---|---|---|---|

| Natural Abundance | 100% | No isotopic enrichment required, leading to high signal intensity. | ucla.edu |

| Spin | 1/2 | Results in sharp NMR signals and simpler spectra. | ucla.edu |

| Gyromagnetic Ratio (γ) | 25.181 x 10⁷ rad T⁻¹ s⁻¹ (83% of ¹H) | High intrinsic sensitivity, second only to protons. | scholaris.ca |

| Chemical Shift Range | >400 ppm | Highly sensitive to subtle changes in the local electronic environment. | ucla.edu |

| Biological Abundance | Nearly absent | Provides a bioorthogonal probe with no background signal from the biological system. | ucla.edu |

X-ray Crystallography Studies of Protein-Ligand Complexes Incorporating Halogenated Phenylalanine Derivatives

X-ray crystallography is the definitive method for obtaining high-resolution, three-dimensional structures of proteins and their complexes. nih.govsci-hub.se The technique relies on obtaining a well-ordered crystal of the molecule of interest, which can then be used to diffract X-rays. nih.gov One of the major challenges in protein crystallography is the "phase problem," where the phase information of the diffracted X-rays is lost during measurement.

The incorporation of halogenated amino acids like this compound can be highly advantageous for solving the phase problem. The bromine atom, being significantly heavier than the other atoms in a protein (carbon, nitrogen, oxygen), scatters X-rays anomalously. This anomalous scattering can be exploited in phasing methods such as Single- or Multi-wavelength Anomalous Dispersion (SAD or MAD). By collecting diffraction data at an X-ray wavelength near the absorption edge of bromine, the phase information can be determined directly, simplifying the process of structure solution.

Development of Site-Selective Protein Labeling Methodologies

Genetic Installation of Bioorthogonal Functional Groups for Targeted Modification

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov The genetic incorporation of ncAAs equipped with bioorthogonal functional groups enables the site-specific labeling of proteins with a wide variety of probes for functional studies. nih.gov Common bioorthogonal handles include azides and alkynes, which react selectively with each other via "click chemistry". wikipedia.orgnih.gov

In this compound, the aryl bromide can function as a bioorthogonal reactive handle. While not as common as azides or alkynes, aryl halides are substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Heck reactions. These reactions, which are well-established in organic synthesis, can be adapted to modify proteins under biocompatible conditions. This allows for the covalent attachment of various payloads, such as fluorescent dyes, affinity tags, or drug molecules, to a specific site on the protein surface. Engineered synthetases that are polyspecific and can recognize meta-substituted phenylalanine analogues, including m-bromo-L-phenylalanine, have been developed, paving the way for such applications. nih.gov

Table 3: Common Bioorthogonal Reactions for Protein Labeling

| Reaction | Reactants | Key Features | Reference |

|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free, fast kinetics, highly selective. | wikipedia.orgnih.gov |

| Staudinger-Bertozzi Ligation | Azide + Triarylphosphine | One of the first bioorthogonal reactions developed; forms a stable amide bond. | wikipedia.org |

| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Extremely fast reaction rates, enabling rapid labeling. | nih.gov |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Aryl Halide (e.g., Aryl Bromide) + Boronic Acid | Forms a stable carbon-carbon bond; versatile for attaching various probes. | nih.gov |

Utilization of Fluorescent Probes Derived from Phenylalanine Analogs for Protein Tracking

Visualizing proteins within their native cellular environment is crucial for understanding their localization, trafficking, and interactions. nih.gov While genetically encoded fluorescent proteins like GFP are widely used, they are large and can sometimes interfere with the function of the protein of interest. nih.gov An alternative strategy is to label the target protein with a small, bright, and photostable organic fluorescent dye. jenabioscience.com

The site-specific incorporation of a bioorthogonal handle, such as the bromo group in this compound, provides a precise point of attachment for such dyes. researchgate.net This two-step labeling approach involves first genetically encoding the ncAA into the protein of interest. nih.gov In the second step, the cell or cell lysate is treated with a fluorescent probe that carries a complementary reactive group (e.g., a boronic acid for Suzuki coupling), which then covalently attaches to the ncAA. nih.gov This method offers great flexibility, as a single protein variant containing the ncAA can be labeled with a wide range of different fluorophores, enabling multicolor imaging and the use of advanced microscopy techniques. acs.orgyoutube.com This approach combines the genetic precision of ncAA incorporation with the superior photophysical properties of synthetic dyes. acs.org

Investigation of Modulatory Effects on Protein Stability and Activity

The introduction of this compound into a protein sequence can exert significant modulatory effects on its stability and enzymatic activity. The substitution of a natural aromatic residue with this analog can alter local and global protein conformation, impacting folding and thermodynamic stability. The high electronegativity of the fluorine atom and the size of the bromine atom can modify intramolecular and intermolecular interactions, such as hydrogen bonds, van der Waals forces, and cation-pi interactions, which are critical for maintaining the protein's three-dimensional structure. nih.gov

Fluorinated aromatic amino acids have been shown to influence enzymatic activity, often as a consequence of enhanced protein stability. nih.gov The strategic placement of this compound within or near an enzyme's active site can lead to altered substrate binding, catalytic efficiency, or even inhibition. For instance, studies on phenylalanine hydroxylase have demonstrated that derivatives can act as protectors of the enzyme's activity. nih.gov While direct studies on this compound are limited, research on related halogenated phenylalanines provides insights into its potential effects. For example, replacing a key phenylalanine residue with analogs like p-bromophenylalanine has been shown to enhance binding affinity for substrates over inhibitors in enzymes like dihydrofolate reductase. virginia.edu

The following table summarizes research findings on the modulation of protein properties by halogenated phenylalanine analogs.

| Protein/Enzyme | Halogenated Phenylalanine Analog | Observed Effect on Stability/Activity | Reference |

| Dihydrofolate Reductase (mDHFR) | p-bromophenylalanine (pBrF) | Enhanced binding affinity for the substrate dihydrofolate (DHF) over the inhibitor methotrexate (B535133) (MTX) by 3.9 times. virginia.edu | virginia.edu |

| Human Phenylalanine Hydroxylase (hPAH) | 3-hydroxyquinolin-2(1H)-one derivatives with L-Phe motif | Some derivatives increased hPAH activity, while others decreased it, demonstrating the potential for fine-tuned modulation. nih.gov | nih.gov |

| General Peptides/Proteins | Fluorinated Phenylalanines | Can increase catabolic stability and alter enzymatic activity due to enhanced protein stability. nih.gov | nih.gov |

Probing Protein-Protein and Protein-Membrane Interactions

The unique spectroscopic and physical properties of this compound make it a valuable probe for investigating protein-protein and protein-membrane interactions. The presence of the fluorine-19 isotope provides a sensitive NMR handle for studying protein structure and dynamics in solution, as there is no background signal in biological systems. nih.gov This allows for the precise monitoring of conformational changes that occur upon binding to other proteins or cellular membranes.

Furthermore, halogenated phenylalanines have been instrumental in studying interactions with membrane proteins, such as amino acid transporters. For example, studies on the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, have shown that the affinity of phenylalanine analogs is dependent on the size and position of the halogen substituent. nih.gov 3-Bromo-L-phenylalanine has been shown to have a greater affinity for both LAT1 and LAT2 compared to unhalogenated phenylalanine. nih.gov This suggests that this compound could be a useful tool for probing the binding pockets of such transporters and for the development of targeted therapies.

Below is a table detailing the use of halogenated phenylalanine analogs in studying molecular interactions.

| Interaction Type | Protein System | Halogenated Phenylalanine Analog Used | Key Finding | Reference |

| Protein-Membrane Transporter | L-type amino acid transporter 1 and 2 (LAT1, LAT2) | 3-Bromo-L-phenylalanine | Increased affinity for both LAT1 and LAT2 compared to L-phenylalanine, with affinity increasing with halogen size at the meta-position. nih.gov | nih.gov |

| Protein-Protein | General - Antibody-Antigen | p-acrylamido-phenylalanine (AcrF), p-vinylsulfonamido-phenylalanine (VSF) | These analogs can be used as proximity-induced crosslinkers to covalently link interacting proteins, demonstrating their utility in mapping interaction interfaces. nih.gov | nih.gov |

| Protein-Ligand | General - for NMR studies | p-fluoro-phenylalanine (p-F-Phe), trifluoromethyl-L-phenylalanine (tfm-Phe) | The incorporation of ¹⁹F-labeled amino acids allows for the use of ¹⁹F-NMR to monitor protein conformational changes upon ligand binding. nih.govnih.gov | nih.govnih.gov |

Strategic Integration in Peptidomimetic Design and Advanced Peptide Chemistry

3-Bromo-5-fluoro-L-phenylalanine as a Fundamental Building Block for Peptidomimetic Scaffolds

This compound is a non-proteinogenic amino acid derivative of L-phenylalanine, distinguished by the substitution of hydrogen atoms with a bromine atom at the meta-position (C3) and a fluorine atom at the alternate meta-position (C5) of the phenyl ring. This unique substitution pattern makes it a powerful and fundamental building block for constructing advanced peptidomimetic scaffolds. chemimpex.com Peptidomimetic scaffolds serve as frameworks that hold key pharmacophoric elements in a desired spatial orientation, and the introduction of ncAAs like this compound is a key strategy to achieve this. researchgate.net

The utility of this compound stems from the specific physicochemical characteristics imparted by its halogen substituents. The presence of both bromine and fluorine allows for multi-faceted modulation of peptide structure and function. As a building block, it can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase methods, much like its canonical counterpart, phenylalanine. sigmaaldrich.com Its distinct structure provides a platform for creating peptides with tailored properties, moving beyond the limitations of the 20 canonical amino acids. mdpi.commdpi.com

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the compound.

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-3-(3-bromo-5-fluorophenyl)propanoic acid |

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| Appearance | Solid |

| Chirality | L-Isomer (S-configuration) |

| Key Substituents | Bromine (C3), Fluorine (C5) |

Data sourced from publicly available chemical databases.

Principles of Conformationally Constrained Peptide Analog Design

A primary goal in peptidomimetic design is to reduce the conformational flexibility inherent in many linear peptides. By constraining a peptide into its bioactive conformation, it is possible to enhance binding affinity for its target receptor, increase selectivity, and improve metabolic stability. researchgate.net The introduction of modified amino acids is a powerful strategy to achieve this rigidification. mdpi.com

The design of conformationally constrained peptide analogs relies on several key principles:

Steric Hindrance: Introducing bulky side chains can restrict the rotation around peptide backbone bonds (phi, ψ angles), forcing the peptide into a more defined secondary structure, such as a β-turn or helical fold. The bromine atom in this compound, with its significant van der Waals radius compared to hydrogen, serves as a bulky group that can effectively limit conformational freedom.

Electronic Interactions: The electronegative fluorine atom and the larger, more polarizable bromine atom can engage in specific non-covalent interactions, including dipole-dipole interactions and halogen bonding. These interactions can stabilize specific folded structures within a peptide, further reducing its flexibility.

Hydrophobic Packing: The aromatic ring of phenylalanine is crucial for hydrophobic interactions. Halogenation alters the electronic distribution and hydrophobicity of the phenyl ring, which can influence how the residue packs against other parts of the peptide or its receptor. nih.gov Studies have shown that halogenation of a phenylalanine residue can significantly affect the morphology of peptide aggregates. nih.gov

Induction of Turns: The strategic placement of a sterically demanding or uniquely interactive residue can promote the formation of specific secondary structures like γ-turns and β-turns. Research on other constrained peptide analogs has shown that such folded conformations can lead to highly active interactions with biological targets.

By incorporating this compound, peptide chemists can leverage these principles to sculpt a peptide's three-dimensional structure, locking it into a form that is optimized for biological function.

Structure-Activity Relationship (SAR) Investigations in Phenylalanine-Containing Peptidomimetic Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a lead compound's structure to understand how specific chemical features contribute to its biological activity. nih.gov In peptide chemistry, this often involves substituting individual amino acids. Non-canonical amino acids like this compound are invaluable tools for conducting detailed SAR investigations, allowing for the fine-tuning of electronic and steric properties. acs.org

In a typical SAR study involving a phenylalanine-containing bioactive peptide, this compound would serve as a unique probe to explore the chemical space around the original phenylalanine residue. A systematic approach would involve synthesizing a library of analogs, including:

The native peptide (with L-Phenylalanine).

The analog with This compound .

An analog with 3-Bromo-L-phenylalanine (to isolate the effect of bromine).

An analog with 3-Fluoro-L-phenylalanine or 5-Fluoro-L-phenylalanine (to isolate the effect of fluorine).

An analog with L-Tyrosine (to probe the effect of a hydroxyl group vs. halogens).

By comparing the biological activities of these analogs, researchers can deduce the specific contributions of the bromine and fluorine atoms. For instance, if the 3-bromo-5-fluoro analog shows significantly higher activity than all others, it suggests a synergistic effect or a requirement for both steric bulk at position 3 and an electronegative group at position 5. If only the bromo-analog is active, it points to a specific halogen-bonding interaction or a steric requirement. Such studies are critical for optimizing receptor affinity and selectivity. nih.gov

Modulation of Peptide Properties for Enhanced Biochemical Functionality

The incorporation of this compound into a peptide sequence can profoundly modulate its properties, leading to enhanced biochemical functionality. nih.gov This modulation is a direct result of the unique characteristics of the fluorine and bromine atoms. nih.gov

Enhanced Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in the body. The introduction of ncAAs can confer resistance to this enzymatic cleavage. mdpi.com The steric bulk of the bromine atom and the strong carbon-fluorine bond can hinder the approach and action of proteases that would normally recognize and cleave at a phenylalanine residue. nih.gov

Increased Binding Affinity: The bromine atom is capable of forming halogen bonds—a specific type of non-covalent interaction where the halogen acts as an electrophilic species. If a receptor's binding pocket contains a Lewis basic site (e.g., a carbonyl oxygen or a nitrogen atom), a well-positioned bromine atom on the peptide ligand can form a strong, stabilizing halogen bond, thereby increasing binding affinity and potency.

Modulated Hydrophobicity and Permeability: Halogenation generally increases the lipophilicity (hydrophobicity) of a molecule. nih.gov The introduction of this compound can make a peptide more hydrophobic, which can enhance its ability to cross cell membranes and reach intracellular targets. This is a critical factor for improving the bioavailability of peptide-based drugs. mdpi.com

Altered Electronic Properties: Fluorine is the most electronegative element and its presence on the phenyl ring significantly alters the ring's electronic properties. nih.gov This can change the pKa of nearby functional groups or modify cation-π and π-π stacking interactions, which are often crucial for receptor recognition and binding.

Table 2: General Effects of Halogen Substitution on Peptide Properties This interactive table summarizes the functional impact of incorporating halogenated phenylalanine analogs.

| Property Modified | Effect of Fluorine Substitution | Effect of Bromine Substitution |

|---|---|---|

| Metabolic Stability | Increases due to strong C-F bond | Increases due to steric hindrance |

| Binding Affinity | Can alter electrostatic interactions | Can increase via halogen bonding |

| Hydrophobicity | Increases, potentially improving cell permeability | Significantly increases hydrophobicity |

| Conformation | Can influence backbone dihedral angles | Induces steric constraint, limits flexibility |

This table represents generalized principles from peptide chemistry literature. nih.govnih.gov

Enzymological and Mechanistic Investigations of Amino Acid Metabolism and Biocatalysis

Characterization of Enzyme Substrate Specificity and Promiscuity with Halogenated Phenylalanines

The ability of enzymes to accept non-natural substrates, a phenomenon known as enzyme promiscuity, is of significant interest for the synthesis of novel compounds. Phenylalanine-metabolizing enzymes, such as Phenylalanine Ammonia-Lyase (PAL) and Phenylalanine Hydroxylase (PAH), have been shown to exhibit varying degrees of promiscuity towards halogenated L-phenylalanine analogs.

Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, has been shown to accept a range of ring-substituted phenylalanines. Studies on PAL from various sources, including parsley (Petroselinum crispum), have demonstrated that the enzyme can process substrates with electron-withdrawing groups, such as halogens. The electronic nature of the substituents on the phenyl ring can influence the rate of the reaction, which is believed to proceed through an electrophilic attack on the aromatic ring by the enzyme's MIO (4-methylidene-imidazole-5-one) cofactor. While direct kinetic data for 3-Bromo-5-fluoro-L-phenylalanine with PAL is not available in the current literature, data from related compounds suggest it would likely be a substrate, albeit with potentially altered kinetics compared to the native L-phenylalanine.

Phenylalanine Hydroxylase (PAH) , a monooxygenase that hydroxylates L-phenylalanine to L-tyrosine, also displays a degree of substrate promiscuity. The enzyme's active site must accommodate the phenyl ring of the substrate, and substitutions can affect binding and catalysis. While the native enzyme is highly specific for L-phenylalanine, certain activated forms of PAH have shown a broadened substrate scope, even acting on non-aromatic amino acids. nih.gov It is conceivable that this compound could act as a substrate or an inhibitor of PAH, depending on how the halogen substitutions interact with the active site residues.

The following table summarizes kinetic data for Phenylalanine Ammonia-Lyase with various substrates, illustrating the impact of ring substitution on enzyme activity.

| Substrate | Enzyme Source | Km (mM) | Vmax (relative %) |

| L-Phenylalanine | Musa cavendishii | 1.45 | 100 |

| L-Tyrosine | Musa cavendishii | 0.618 | 67.3 |

Data adapted from a study on crude PAL and TAL activity from banana fruit. curresweb.com

Engineering of Aminoacyl-tRNA Synthetases for Expanded Substrate Recognition Capabilities

The incorporation of non-canonical amino acids (ncAAs) like this compound into proteins is a powerful tool for protein engineering and studying protein function. This is achieved by engineering aminoacyl-tRNA synthetases (aaRSs) to specifically recognize and charge a desired ncAA onto a cognate tRNA.

The process of engineering an aaRS typically involves creating a library of mutant enzymes, often by randomizing key residues in the amino acid binding pocket. nih.gov These libraries are then subjected to selection pressures to identify variants that can efficiently aminoacylate the target ncAA while discriminating against the canonical amino acids. For instance, E. coli tyrosyl-tRNA synthetase (TyrRS) and leucyl-tRNA synthetase (LeuRS) have been successfully engineered to incorporate a wide variety of ncAAs. biorxiv.org

Given the structural similarity of this compound to L-phenylalanine and L-tyrosine, established orthogonal TyrRS-tRNACUA or PheRS-tRNACUA pairs could serve as starting points for engineering a synthetase specific for this di-halogenated analog. The bromine and fluorine atoms would necessitate modifications to the binding pocket to accommodate their size and electronic properties. High-throughput screening methods, such as fluorescence-activated cell sorting (FACS), can be employed to efficiently screen large libraries of aaRS variants for the desired activity. biorxiv.org

Mechanistic Studies of Enzymatic Reactions Involving L-Phenylalanine Analogs, including Kinetic and Isotope Effects

Mechanistic studies provide detailed insights into the chemical steps of an enzyme-catalyzed reaction. For enzymes acting on L-phenylalanine and its analogs, techniques such as kinetic analysis and the measurement of kinetic isotope effects (KIEs) are invaluable.

While specific mechanistic studies on this compound are lacking, research on related enzymes and substrates provides a framework for understanding its potential enzymatic transformations. For example, studies on Phenylalanine Aminomutase (PAM) , which catalyzes the conversion of (S)-α-phenylalanine to (R)-β-phenylalanine, have utilized deuterium-labeled substrates to probe the reaction mechanism. A significant deuterium (B1214612) KIE of 2.0 was observed, indicating that C-H bond cleavage at the β-carbon is a rate-limiting step in the isomerization. msu.edu This suggests that the electronic effects of the bromo and fluoro substituents in this compound could influence the rate of this key step.

The following table presents kinetic parameters for Phenylalanine Hydroxylase, which can be used to infer how substitutions might affect the enzyme's interaction with this compound.

| Substrate | Km (µM) | Vmax (nmol/min/mg) |

| L-Phenylalanine | 154 | 3640 |

| Tetrahydrobiopterin (BH4) | 36 | 3600 |

Kinetic data for human Phenylalanine Hydroxylase. uniprot.org

Analysis of Stereoselectivity in Enzyme-Catalyzed Transformations

Enzymes are chiral catalysts and typically exhibit high stereoselectivity, producing a single stereoisomer of a product from a prochiral substrate or selectively acting on one enantiomer of a racemic mixture. This is a critical consideration for the enzymatic processing of this compound, which is a chiral molecule.

Enzymes such as Phenylalanine Aminomutase (PAM) have been shown to be highly stereoselective. For instance, PAM from Taxus species stereospecifically shuttles the pro-S hydrogen from the Cβ of (S)-α-phenylalanine to the Cα position, with retention of configuration at the migrating amino group, to form (R)-β-phenylalanine. msu.edu This high degree of stereochemical control is a hallmark of enzyme catalysis and is a direct result of the precise positioning of the substrate within the enzyme's active site.

In the context of this compound, it is expected that enzymes would process the L-enantiomer specifically, a consequence of the chiral environment of the active site. Any enzymatic transformation, be it deamination, hydroxylation, or isomerization, would likely proceed with a high degree of stereoselectivity, yielding a stereochemically defined product. The development of biocatalytic routes to chiral building blocks often relies on this inherent stereoselectivity of enzymes. For example, kinetic resolutions using a combination of a phenylalanine ammonia (B1221849) lyase and an aminomutase have been employed to prepare enantiomerically pure (R)-β-arylalanines. manchester.ac.uk

Advanced Analytical Techniques for Characterization of 3 Bromo 5 Fluoro L Phenylalanine and Its Bioconjugates

High-Resolution Spectroscopic Methods (e.g., NMR, UV-Vis) for Structural Elucidation and Dynamic Analysis

High-resolution spectroscopic techniques are fundamental for the initial verification of the molecular structure of 3-Bromo-5-fluoro-L-phenylalanine and for analyzing its behavior in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural confirmation of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic region will show distinct signals for the protons on the substituted phenyl ring, while the aliphatic region will display signals for the α- and β-protons of the amino acid backbone. The expected chemical shifts for L-Phenylalanine are around 3.1-3.3 ppm for the β-protons and ~4.0 ppm for the α-proton. chemicalbook.com The presence of the electronegative bromine and fluorine atoms on the ring in this compound will cause a downfield shift of the remaining aromatic protons.

¹⁹F NMR: The presence of a fluorine atom makes ¹⁹F NMR a particularly sensitive technique. Fluorinated amino acids are increasingly used as ¹⁹F NMR probes to study protein structure and dynamics. acs.org The single fluorine atom in this compound will give rise to a single resonance in the ¹⁹F spectrum, and its chemical shift is highly sensitive to the local environment. acs.org This sensitivity allows for the monitoring of conformational changes in proteins upon ligand binding or other perturbations when this amino acid is incorporated. acs.orgnih.gov

¹³C NMR: Carbon NMR provides further confirmation of the carbon skeleton. The spectrum will show distinct signals for the carboxyl carbon, the α- and β-carbons, and the carbons of the aromatic ring. The carbons attached to the bromine and fluorine will exhibit characteristic chemical shifts and coupling constants.

Interactive Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Aromatic) | 7.0 - 7.5 | m | Complex multiplet pattern due to H-H and H-F coupling. |

| ¹H (α-CH) | ~4.0 | dd | Doublet of doublets due to coupling with β-protons. |

| ¹H (β-CH₂) | ~3.2 | m | Multiplet due to coupling with α-proton and geminal coupling. |

| ¹⁹F | -110 to -115 | m | Chemical shift is sensitive to solvent and local environment. |

| ¹³C (C=O) | ~175 | s | Carboxylic acid carbon. |

| ¹³C (Aromatic) | 110 - 165 | m | Complex pattern with C-F and C-Br coupling. |

| ¹³C (α-C) | ~55 | s | Alpha-carbon of the amino acid. |

| ¹³C (β-C) | ~37 | s | Beta-carbon of the amino acid. |

Note: Predicted values are based on typical ranges for similar fluorinated and halogenated phenylalanine analogs. Actual values may vary based on experimental conditions.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The aromatic ring of phenylalanine absorbs in the UV region, typically around 257 nm. researchgate.net The substitution with bromine and fluorine atoms on the phenyl ring of this compound is expected to cause a bathochromic (red) shift in the absorption maximum due to the influence of the halogens on the π-electron system of the benzene (B151609) ring. This distinct UV signature can be used to quantify the concentration of the amino acid in solution and to monitor its incorporation into a peptide or protein. nih.gov

Chromatographic and Mass Spectrometric Approaches for Purity, Enantiomeric Excess, and Incorporation Efficiency Assessment

Chromatographic and mass spectrometric methods are essential for assessing the quality of a this compound sample and for verifying its successful integration into bioconjugates.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to determine the chemical purity of this compound. Using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid, a single sharp peak would indicate a high degree of purity.

Chiral Chromatography: Determining the enantiomeric purity (or enantiomeric excess, ee) is critical, as the biological activity of amino acids is stereospecific. gimitec.com This is achieved using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. jiangnan.edu.cn Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster analysis times. gimitec.com An analysis of a sample of this compound on a chiral column should ideally show a single peak corresponding to the L-enantiomer, allowing for the quantification of any contaminating D-enantiomer. gimitec.comnih.gov

Interactive Table 2: Chromatographic Methods for this compound

| Technique | Purpose | Stationary Phase Example | Mobile Phase Example | Detection |

| Reversed-Phase HPLC | Chemical Purity | C18 (e.g., 5 µm, 4.6 x 250 mm) | Water/Acetonitrile gradient with 0.1% TFA | UV at 260 nm |

| Chiral HPLC/SFC | Enantiomeric Excess | Polysaccharide-based (e.g., Chiralpak AD-H) | Isopropanol/Hexane or CO₂/Methanol | UV or CD |

Mass Spectrometry (MS): Mass spectrometry provides a highly accurate measurement of the molecular weight of the compound, confirming its elemental composition.

Electrospray Ionization (ESI-MS): This is a soft ionization technique commonly coupled with HPLC (LC-MS). For this compound (C₉H₉BrFNO₂), the expected monoisotopic mass is approximately 260.98 g/mol . ESI-MS would detect the protonated molecule [M+H]⁺ at an m/z of ~261.99.

Tandem Mass Spectrometry (MS/MS): When this amino acid is incorporated into a peptide, its presence can be confirmed by MS/MS sequencing. The mass difference between peptide fragments will reveal the location of the modified residue. The unique isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic doublet peak in the mass spectrum, which serves as an excellent signature for identifying peptides containing this amino acid.

Biophysical Techniques for Monitoring Protein Conformational States (e.g., Circular Dichroism Spectroscopy)

Incorporating this compound into a protein can serve as a valuable biophysical probe to monitor structural changes.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used technique to study the secondary and tertiary structure of proteins.

Far-UV CD (190-250 nm): This region is sensitive to the protein's secondary structure (α-helices, β-sheets). The incorporation of this compound is not expected to cause major global changes in the secondary structure if it replaces a native phenylalanine in a non-critical region. However, any significant perturbation of the far-UV CD spectrum after incorporation would suggest a substantial conformational change.

Near-UV CD (250-350 nm): This region is sensitive to the local environment of aromatic amino acid side chains (phenylalanine, tyrosine, tryptophan) and thus reflects the protein's tertiary structure. The substituted phenyl ring of this compound provides a unique chromophore. Changes in the near-UV CD spectrum upon protein folding, ligand binding, or other interactions can be directly attributed to changes in the environment of the incorporated probe. nih.gov For instance, the movement of this residue from a solvent-exposed surface to a buried hydrophobic pocket would likely result in a noticeable change in its CD signal. This makes this compound a useful tool for site-directed studies of protein conformation and dynamics. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Bromo-5-fluoro-L-phenylalanine?

Answer:

Synthesis typically involves multi-step halogenation and protection strategies. A common approach includes:

Halogenation : Introduce bromine and fluorine via electrophilic aromatic substitution. For regioselectivity, use directing groups (e.g., amino or carboxyl groups in phenylalanine derivatives) to position halogens at the 3- and 5-positions .

Protection of functional groups : Protect the amino (-NH2) and carboxyl (-COOH) groups of L-phenylalanine using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions during halogenation .

Deprotection : Remove protecting groups post-halogenation under mild acidic or catalytic hydrogenation conditions .

Validation : Confirm regiochemistry via NMR (e.g., and coupling patterns) and mass spectrometry .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- Chiral HPLC : Verify enantiomeric purity (critical for L-configuration) using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

- NMR Spectroscopy : and NMR to confirm substitution patterns; NMR for fluorine environment analysis .

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature) .

Note : Store samples at 0–6°C to prevent degradation, as recommended for brominated/fluorinated analogs .

Advanced: How can regioselectivity challenges during bromo/fluoro substitution be mitigated?

Answer:

Regioselectivity is influenced by:

- Directing groups : The amino group in phenylalanine directs electrophiles to para/ortho positions. To achieve meta substitution (3- and 5-positions), use steric hindrance or electron-withdrawing groups (e.g., nitro groups) to redirect reactivity .

- Stepwise halogenation : Introduce bromine first (via N-bromosuccinimide under controlled conditions), followed by fluorination using fluoroborates or Balz-Schiemann reactions .

Validation : Monitor reaction progress with TLC or in-situ FTIR to detect intermediate formation .

Advanced: What stability considerations are crucial for handling this compound?

Answer:

- Temperature sensitivity : Store at 0–6°C to minimize decomposition, as brominated compounds often degrade at higher temperatures .

- Light sensitivity : Protect from UV exposure to prevent radical-mediated degradation (common in aryl halides).

- Solvent compatibility : Use anhydrous DMF or THF for reactions to avoid hydrolysis of the C-Br bond .

Experimental design : Conduct accelerated stability studies (e.g., 40°C/75% RH for 2 weeks) to assess degradation pathways .

Application-Focused: How can this compound be incorporated into peptide synthesis without racemization?

Answer:

- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected this compound. Activate the carboxyl group with HBTU/HOBt and couple to resin-bound peptides under inert atmosphere .

- Racemization prevention : Maintain low temperatures (0–4°C) during coupling and use additives like Oxyma Pure to suppress base-induced racemization .

Validation : Analyze peptide integrity via MALDI-TOF and circular dichroism (CD) spectroscopy to confirm retention of chirality .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Answer:

- Catalyst optimization : Use asymmetric catalysis (e.g., chiral palladium complexes) during halogenation to preserve L-configuration .

- Purification : Employ preparative chiral HPLC or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

Data contradiction : Batch-to-batch variability in enantiomeric excess (ee) may arise from inconsistent reaction temperatures; optimize using design of experiments (DoE) .

Basic: What safety protocols are essential when working with brominated/fluorinated amino acids?

Answer:

- Ventilation : Use fume hoods to handle volatile intermediates (e.g., HBr or HF byproducts).

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Waste disposal : Neutralize halogenated waste with sodium bicarbonate before disposal .

Advanced: How can computational modeling aid in predicting reactivity or bioactivity?

Answer:

- DFT calculations : Predict electrophilic substitution sites using Fukui indices or molecular electrostatic potential (MEP) maps .

- Docking studies : Screen for potential enzyme interactions (e.g., tyrosine kinase inhibitors) by modeling the compound’s halogen interactions with active sites .

Validation : Cross-reference computational results with experimental SAR data from fluorinated phenylalanine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.